1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
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Overview
Description
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and an ethanone group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-(propan-2-yl)-1H-pyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways involving pyrazole-containing compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylmethanol: Contains a hydroxyl group instead of an ethanone group, leading to different chemical and biological properties.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylacetic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the ethanone group
Uniqueness: 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to the presence of the ethanone group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-5-9(7(3)12)11(4)10-8/h5-6H,1-4H3 |
InChI Key |
RBUPGPSBWDCGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)C)C |
Origin of Product |
United States |
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